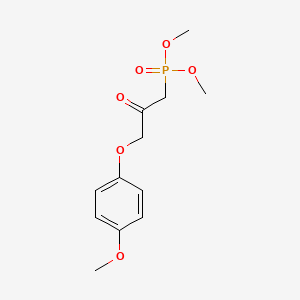

Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate

Description

Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate is a phosphonate ester featuring a 2-oxopropyl backbone substituted at the 3-position with a 4-methoxyphenoxy group. These compounds are key intermediates in organic synthesis, serving as precursors in the Biginelli reaction, pyridine remodeling, and diazo transfer reactions .

Properties

CAS No. |

61451-04-5 |

|---|---|

Molecular Formula |

C12H17O6P |

Molecular Weight |

288.23 g/mol |

IUPAC Name |

1-dimethoxyphosphoryl-3-(4-methoxyphenoxy)propan-2-one |

InChI |

InChI=1S/C12H17O6P/c1-15-11-4-6-12(7-5-11)18-8-10(13)9-19(14,16-2)17-3/h4-7H,8-9H2,1-3H3 |

InChI Key |

FLHXHGYPCSMIAA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)CP(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate typically involves the reaction of dimethyl phosphite with a suitable precursor, such as 3-(4-methoxyphenoxy)-2-oxopropyl bromide. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The general reaction scheme is as follows:

Dimethyl phosphite+3-(4-methoxyphenoxy)-2-oxopropyl bromide→Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate can undergo various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

Reduction: The carbonyl group in the oxopropyl moiety can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of phosphonic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate has several applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential as a drug intermediate or a prodrug for targeted drug delivery.

Industry: Utilized in the development of flame retardants, plasticizers, and other materials due to its phosphorus content.

Mechanism of Action

The mechanism of action of Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to modulation of biochemical pathways. The phosphonate group can mimic phosphate groups, allowing it to inhibit or activate enzymes involved in phosphorylation processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Dimethyl (2-Oxopropyl)phosphonate (CAS 4202-14-6)

- Structure : CH₃C(O)CH₂PO(OCH₃)₂

- Physical Properties : Yellow liquid, purity ≥95%, stored at 2–8°C .

- Applications: Widely used in microwave-assisted Biginelli reactions, yielding dihydropyrimidinones (53–81% yields) , and as a precursor for the Bestmann-Ohira reagent .

Diethyl (2-Oxopropyl)phosphonate

- Structure : CH₃C(O)CH₂PO(OCH₂CH₃)₂

- Key Differences : Larger ester groups may reduce reactivity due to steric hindrance. In Biginelli reactions, yields are marginally higher (56%) compared to dimethyl analogs (53%) under identical conditions (Zn(OTf)₂, 100°C, 2 h) .

Dimethyl [3-(3-Trifluoromethylphenoxy)-2-oxopropyl]phosphonate (CAS 54094-19-8)

- Structure: CF₃-substituted phenoxy group at the 3-position.

- Reactivity : The electron-withdrawing CF₃ group likely enhances electrophilicity, though specific reaction data are scarce .

Target Compound: Dimethyl (3-(4-Methoxyphenoxy)-2-oxopropyl)phosphonate

- Structure: 4-Methoxyphenoxy group at the 3-position.

- Steric effects from the aromatic ring could influence reaction pathways.

Reactivity in Key Reactions

Comparative Data Table

Discussion of Substituent Effects

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity, while electron-donating groups (e.g., OCH₃) may stabilize transition states or intermediates.

- Steric Effects: Bulky substituents (e.g., 4-methoxyphenoxy) could reduce reaction rates or alter product distribution in cyclization or condensation reactions.

- Ester Group Impact: Dimethyl vs. diethyl esters show minor yield differences, suggesting electronic/steric balance is critical in catalyst-dependent reactions .

Biological Activity

Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate, a phosphonate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a phosphonate group linked to a 4-methoxyphenyl moiety. Here are the relevant chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H15O4P |

| Molecular Weight | 254.22 g/mol |

| CAS Number | 61451-04-5 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The phosphonate group is known to mimic phosphate groups in biological systems, allowing it to interfere with phosphatase and kinase activities.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in signal transduction pathways, which can lead to altered cellular responses.

- Receptor Modulation : It may also act as a modulator of certain receptors, influencing downstream signaling cascades.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Study on Cancer Cell Lines : In vitro studies demonstrated that the compound reduced cell viability in breast cancer cell lines by over 70% at concentrations above 25 µM. This effect was associated with the induction of apoptosis as evidenced by increased caspase activity.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Neuroprotection in Animal Models : In models of neurodegeneration, administration of this compound resulted in reduced neuronal death and improved behavioral outcomes. These effects were linked to the compound's ability to modulate oxidative stress pathways.

Case Studies and Research Findings

-

Case Study on Cancer Treatment :

- A study published in Journal of Medicinal Chemistry evaluated the efficacy of the compound in combination with standard chemotherapeutics. Results showed enhanced cytotoxicity when used synergistically with doxorubicin, suggesting potential for combination therapy in cancer treatment.

-

Research on Mechanistic Insights :

- Research detailed in Bioorganic & Medicinal Chemistry Letters focused on the mechanistic insights into how this compound affects cellular signaling pathways. The study highlighted its role as an inhibitor of specific kinases involved in tumor growth.

Summary of Findings

The biological activity of this compound is multifaceted, exhibiting significant antiproliferative and neuroprotective effects. Its ability to inhibit key enzymes and modulate receptor activity positions it as a promising candidate for further research in both oncology and neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for preparing dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate, and how do reaction conditions influence yield?

The compound can be synthesized via β-ketophosphonate intermediates, often using nucleophilic substitution or coupling reactions. For example, the Biginelli reaction with β-ketophosphonates, aldehydes, and urea derivatives under microwave (MW) irradiation (100°C, Zn(OTf)₂ catalyst) yields structurally related phosphonates in 53–81% yields . Solvent-free conditions and optimized molar ratios (e.g., 1.5 equiv. aldehyde, 2 equiv. urea) minimize side reactions like aldol condensation . Phosphorylation steps may involve Steglich esterification (DIC/DMAP) or photoinduced deformylative methods using blue LEDs (e.g., 24 h irradiation in DCM with Et₃N) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- ¹H/³¹P NMR : The ³¹P NMR signal near δ 19–20 ppm confirms the phosphonate group, while ¹H NMR signals for the 4-methoxyphenoxy moiety (δ 6.8–7.2 ppm, aromatic protons; δ 3.8 ppm, OCH₃) and the 2-oxopropyl chain (δ 2.8–3.1 ppm, CH₂-P; δ 2.1–2.4 ppm, carbonyl-adjacent CH₃) are diagnostic .

- IR : Strong absorption at ~1250 cm⁻¹ (P=O) and ~1700 cm⁻¹ (C=O) .

- MS : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy groups) validate the structure .

Q. How should researchers handle stability and storage challenges for this compound?

Store under inert gas (argon) at 2–8°C in airtight, light-resistant containers. The compound is sensitive to moisture and oxidizers; avoid exposure to heat (>93°C flash point) . Stability tests (TGA/DSC) under controlled humidity are recommended for long-term storage protocols.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?

Contradictions may arise from rotameric equilibria or impurities. For example, dynamic NMR experiments at variable temperatures (e.g., 25–60°C) can identify rotamers in the 2-oxopropyl chain . Purification via column chromatography (silica gel, ethyl acetate/DCM gradient) or recrystallization (methanol/water) removes aldol condensation by-products . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) clarify ambiguous signals .

Q. What strategies optimize regioselectivity in multicomponent reactions involving this phosphonate?

- Catalyst selection : Zn(OTf)₂ enhances selectivity in Biginelli reactions by coordinating to the β-ketophosphonate carbonyl .

- Solvent effects : Non-polar solvents (e.g., DCM) favor cyclocondensation over side reactions, while MW irradiation accelerates kinetics .

- Substituent tuning : Electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) on the aldehyde component improve reaction efficiency by stabilizing intermediates .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- DFT calculations : Predict electrophilic sites for functionalization (e.g., α-carbon of the 2-oxopropyl group) .

- Molecular docking : Screen against target enzymes (e.g., phosphatases) using the phosphonate group as a phosphate mimic. Adjust the 4-methoxyphenoxy moiety to optimize binding affinity .

- ADMET profiling : Use QSAR models to balance solubility (logP ~1.2) and metabolic stability .

Methodological Notes

- Synthetic Protocols : Reference procedures for related compounds (e.g., dimethyl (2-oxoalkyl)phosphonates) provide adaptable frameworks .

- Data Interpretation : Cross-validate spectral data with structurally analogous compounds (e.g., dimethyl (2-oxoheptyl)phosphonate, δ 19.8 ppm in ³¹P NMR) .

- Contradiction Management : Document reaction conditions meticulously (e.g., light exposure, solvent purity) to troubleshoot irreproducible results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.